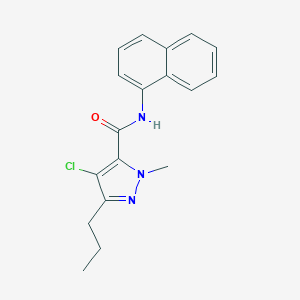![molecular formula C11H6ClF3N4OS B287669 6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287669.png)
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications. This compound is commonly referred to as TCB-2 and is a derivative of the psychedelic drug, 2C-B. TCB-2 has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
作用机制
TCB-2 has been shown to act as a partial agonist at the serotonin 2A receptor, which is involved in the regulation of mood, cognition, and perception. It has also been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation. TCB-2 has been shown to produce psychedelic effects in animal models, similar to those produced by other psychedelic drugs such as LSD and psilocybin.
Biochemical and Physiological Effects
TCB-2 has been shown to produce a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to altered mood and perception. TCB-2 has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and increased body temperature. These effects are similar to those produced by other psychedelic drugs and are thought to be related to its mechanism of action at the serotonin 2A receptor.
实验室实验的优点和局限性
TCB-2 has several advantages for lab experiments. It has a high affinity for the serotonin 2A receptor, making it a useful research tool for studying its function and potential therapeutic applications. TCB-2 is also relatively stable and can be easily synthesized using various methods. However, TCB-2 has several limitations for lab experiments. It is a controlled substance and can only be used in authorized research facilities. TCB-2 is also relatively expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for TCB-2 research. One potential direction is the development of TCB-2 analogs with improved therapeutic potential. TCB-2 has been shown to have potential in the treatment of depression and anxiety disorders, and the development of analogs with improved efficacy and safety profiles could lead to the development of new treatments for these conditions. Another potential direction is the study of the long-term effects of TCB-2 use. TCB-2 has been shown to produce psychedelic effects, and the long-term effects of these effects on the brain and behavior are not well understood. Further research is needed to understand the potential risks and benefits of TCB-2 use.
Conclusion
In conclusion, TCB-2 is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. TCB-2 has potential applications in the treatment of depression and anxiety disorders, and further research is needed to understand its long-term effects and potential therapeutic applications.
合成方法
TCB-2 can be synthesized using various methods, including the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol in the presence of sodium hydride. Another method involves the reaction of 4-chlorobenzylamine with 3-(trifluoromethyl)-1,2,4-triazole-5-thiol in the presence of copper(I) iodide. These methods have been optimized to increase the yield and purity of TCB-2.
科学研究应用
TCB-2 has been studied for its potential applications in scientific research. It has been used as a tool to study the serotonin 2A receptor, which is a target for many psychedelic drugs. TCB-2 has been shown to have a high affinity for this receptor, making it a useful research tool for studying its function and potential therapeutic applications. TCB-2 has also been studied for its potential use in the treatment of depression and anxiety disorders.
属性
产品名称 |
6-[(4-Chlorophenoxy)methyl]-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C11H6ClF3N4OS |
分子量 |
334.71 g/mol |
IUPAC 名称 |
6-[(4-chlorophenoxy)methyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H6ClF3N4OS/c12-6-1-3-7(4-2-6)20-5-8-18-19-9(11(13,14)15)16-17-10(19)21-8/h1-4H,5H2 |
InChI 键 |
MTOIIYCUDJZHMO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC2=NN3C(=NN=C3S2)C(F)(F)F)Cl |
规范 SMILES |
C1=CC(=CC=C1OCC2=NN3C(=NN=C3S2)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-amino-3-methyl-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B287587.png)

![6-(2-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287590.png)
![6-(3-Chlorobenzyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287591.png)
![ethyl 5-amino-1-[6-(3-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287592.png)
![ethyl1-[6-[4-(acetylamino)phenoxy]-2-(methylthio)-4-pyrimidinyl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B287593.png)
![6-(2,4-Dimethylphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287595.png)
![3-(4-methylphenyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287597.png)
![6-(3-Chlorobenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287600.png)

![ethyl 1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxylate](/img/structure/B287603.png)


![5-amino-1-[6-(2-methoxyphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile](/img/structure/B287609.png)